molecular formula C13H16F2N2O B248180 N-(3,4-difluorophenyl)-3-(pyrrolidin-1-yl)propanamide

N-(3,4-difluorophenyl)-3-(pyrrolidin-1-yl)propanamide

Cat. No. B248180
M. Wt: 254.28 g/mol
InChI Key: HXEXVFQUVYWITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-3-(pyrrolidin-1-yl)propanamide, also known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 271.30 g/mol.

Mechanism of Action

N-(3,4-difluorophenyl)-3-(pyrrolidin-1-yl)propanamide exerts its pharmacological effects by acting as a selective inhibitor of the enzyme monoamine oxidase-B (MAO-B). MAO-B is an enzyme that is involved in the metabolism of dopamine, which is a neurotransmitter that plays a critical role in the regulation of movement, mood, and cognition.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-(pyrrolidin-1-yl)propanamide has been found to increase dopamine levels in the brain by inhibiting the activity of MAO-B. This increase in dopamine levels has been associated with improved motor function and cognitive performance in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3,4-difluorophenyl)-3-(pyrrolidin-1-yl)propanamide is its high selectivity for MAO-B, which reduces the risk of off-target effects. However, N-(3,4-difluorophenyl)-3-(pyrrolidin-1-yl)propanamide has limited water solubility, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for research on N-(3,4-difluorophenyl)-3-(pyrrolidin-1-yl)propanamide, including:
1. Investigating the potential of N-(3,4-difluorophenyl)-3-(pyrrolidin-1-yl)propanamide as a therapeutic agent for other neurological disorders, such as Huntington's disease and schizophrenia.
2. Developing new synthetic methods for N-(3,4-difluorophenyl)-3-(pyrrolidin-1-yl)propanamide that improve its solubility and purity.
3. Conducting further studies on the pharmacokinetics and pharmacodynamics of N-(3,4-difluorophenyl)-3-(pyrrolidin-1-yl)propanamide to optimize its dosing and administration.
4. Exploring the potential of N-(3,4-difluorophenyl)-3-(pyrrolidin-1-yl)propanamide as a tool for studying the role of dopamine in normal brain function and disease states.
In conclusion, N-(3,4-difluorophenyl)-3-(pyrrolidin-1-yl)propanamide is a promising chemical compound with potential applications in various fields. Its high selectivity for MAO-B and ability to increase dopamine levels in the brain make it a promising candidate for the development of novel therapeutic agents for neurological disorders. Further research is needed to fully understand the potential of N-(3,4-difluorophenyl)-3-(pyrrolidin-1-yl)propanamide and to optimize its use in experimental settings.

Synthesis Methods

N-(3,4-difluorophenyl)-3-(pyrrolidin-1-yl)propanamide can be synthesized through a multi-step process involving the reaction of 3,4-difluoroaniline with pyrrolidine and propanoyl chloride. The resulting product is purified through recrystallization to obtain N-(3,4-difluorophenyl)-3-(pyrrolidin-1-yl)propanamide in its pure form.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-(pyrrolidin-1-yl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. N-(3,4-difluorophenyl)-3-(pyrrolidin-1-yl)propanamide has been found to have potential as a novel therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.

properties

Product Name

N-(3,4-difluorophenyl)-3-(pyrrolidin-1-yl)propanamide

Molecular Formula

C13H16F2N2O

Molecular Weight

254.28 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C13H16F2N2O/c14-11-4-3-10(9-12(11)15)16-13(18)5-8-17-6-1-2-7-17/h3-4,9H,1-2,5-8H2,(H,16,18)

InChI Key

HXEXVFQUVYWITO-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCC(=O)NC2=CC(=C(C=C2)F)F

Canonical SMILES

C1CCN(C1)CCC(=O)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

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